3-Biphenylacetic acid, 5-butoxy-4'-chloro- 3-Biphenylacetic acid, 5-butoxy-4'-chloro-
Brand Name: Vulcanchem
CAS No.: 61888-62-8
VCID: VC18690266
InChI: InChI=1S/C18H19ClO3/c1-2-3-8-22-17-10-13(11-18(20)21)9-15(12-17)14-4-6-16(19)7-5-14/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H19ClO3
Molecular Weight: 318.8 g/mol

3-Biphenylacetic acid, 5-butoxy-4'-chloro-

CAS No.: 61888-62-8

Cat. No.: VC18690266

Molecular Formula: C18H19ClO3

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

3-Biphenylacetic acid, 5-butoxy-4'-chloro- - 61888-62-8

Specification

CAS No. 61888-62-8
Molecular Formula C18H19ClO3
Molecular Weight 318.8 g/mol
IUPAC Name 2-[3-butoxy-5-(4-chlorophenyl)phenyl]acetic acid
Standard InChI InChI=1S/C18H19ClO3/c1-2-3-8-22-17-10-13(11-18(20)21)9-15(12-17)14-4-6-16(19)7-5-14/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,20,21)
Standard InChI Key CGHZWNKMFFEFGG-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[3-butoxy-5-(4-chlorophenyl)phenyl]acetic acid, reflects its biphenyl backbone. The first phenyl ring is substituted with a butoxy group (-OCH2_2CH2_2CH2_2CH3_3) at the 3-position and a second phenyl ring bearing a chloro group (-Cl) at the 4'-position. The acetic acid moiety (-CH2_2COOH) is attached to the central phenyl ring, contributing to its acidic properties.

Table 1: Key Physicochemical Parameters

PropertyValue
CAS No.61888-62-8
Molecular FormulaC18H19ClO3\text{C}_{18}\text{H}_{19}\text{ClO}_3
Molecular Weight318.8 g/mol
Canonical SMILESCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O
InChI KeyCGHZWNKMFFEFGG-UHFFFAOYSA-N

The butoxy group’s hydrophobic nature and the chloro substituent’s electron-withdrawing effects create a balance between lipophilicity and polarity, optimizing membrane permeability in biological systems.

Synthesis and Modifications

Synthetic Pathways

Biological Activity and Mechanistic Insights

Kinase Modulation

Preliminary research identifies 3-biphenylacetic acid, 5-butoxy-4'-chloro- as a kinase inhibitor, though specific targets remain uncharacterized. Kinases regulate critical cellular processes, including proliferation and apoptosis, making them therapeutic targets in oncology and inflammatory diseases. The compound’s biphenyl scaffold may interact with kinase ATP-binding pockets, while the chloro and butoxy groups enhance binding affinity through hydrophobic interactions.

Future Directions and Challenges

Target Identification

High-throughput screening and computational docking studies are needed to identify specific kinase targets. Elucidating structure-activity relationships (SAR) will guide optimization of potency and selectivity.

Preclinical Development

Rodent models should assess bioavailability, metabolic stability, and off-target effects. Comparative studies with analogues like the hydroxy-substituted variant could reveal substituent-specific trends.

Regulatory Considerations

Compliance with REACH and OECD guidelines for systemic toxicity testing will be critical for translational success . Dose-ranging studies in animal models must adhere to ethical standards to minimize unnecessary animal use .

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